![molecular formula C10H10N2O3 B3054166 Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate CAS No. 58610-61-0](/img/structure/B3054166.png)
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
Overview
Description
Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a chemical compound with the molecular formula C10H10N2O3 . It is also known by its synonym, 2-Pyridinecarboxylicacid, 5-cyano-1,6-dihydro-4-methyl-6-oxo-, ethyl ester .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The mechanism of formation of two major impurities in the synthetic route towards this key intermediate led directly to the development of a route with significant process improvements in terms of yield, purity, and operability .Molecular Structure Analysis
The molecular structure of Ethyl 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of the compound is 206.20 g/mol .Chemical Reactions Analysis
The compound has been used in the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest . The structure-activity relationship analysis revealed that the methyl group at the 4-position of the pyrimidine ring could damage the potency .Physical And Chemical Properties Analysis
The compound has a molecular weight of 206.20 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 79.2 Ų .Scientific Research Applications
- Impact : CPBMF65 reduces HepG2 cell proliferation primarily through cell cycle arrest and cellular senescence. It also maintains reduced proliferation during chronic treatment periods .
- Potential Applications : CPBMF65 could be explored as an adjuvant to existing chemotherapeutic agents, enhancing their safety profiles .
- Targeting hUP1 : CPBMF65’s inhibition of hUP1 suggests its potential as an anticancer agent. By disrupting cell proliferation through cell cycle arrest and senescence, it may contribute to novel therapeutic strategies for HCC .
Cancer Research: Inhibiting HepG2 Cell Proliferation
Drug Design and Biochemical Regulation
Anticancer Therapeutics
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit human uridine phosphorylase-1 (hup1) , which plays a crucial role in controlling uridine cell concentration .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound is likely to affect the pyrimidine salvage pathway, given its potential inhibition of hUP1 . This pathway controls uridine cell concentration through the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate .
Pharmacokinetics
The compound’s information, including nmr, hplc, lc-ms, uplc, and more, can be found , which could provide insights into its pharmacokinetic properties.
Result of Action
Similar compounds have shown potential as neuroprotective and anti-neuroinflammatory agents .
Action Environment
The reaction of similar compounds proceeds under mild conditions (ethanol, 40°C) in the presence of triethylamine . This suggests that environmental factors such as temperature and the presence of certain chemicals can influence the compound’s action, efficacy, and stability.
Future Directions
properties
IUPAC Name |
ethyl 5-cyano-4-methyl-6-oxo-1H-pyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-6(2)7(5-11)9(13)12-8/h4H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAULGKDQYDQCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=O)N1)C#N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298310 | |
Record name | NSC122408 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58610-61-0 | |
Record name | NSC122408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC122408 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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